molecular formula C8H3ClFNO B1291985 4-Cyano-2-fluorobenzoyl chloride CAS No. 175596-02-8

4-Cyano-2-fluorobenzoyl chloride

Cat. No. B1291985
CAS RN: 175596-02-8
M. Wt: 183.56 g/mol
InChI Key: WUFOPFHPVDSXHL-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzoyl chloride is a compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for 4-Cyano-2-fluorobenzoyl chloride is 1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H . The structure of this compound can also be represented by the linear formula C8H3ClFNO .


Chemical Reactions Analysis

4-Cyano-2-fluorobenzoyl chloride can undergo various chemical reactions. For instance, it can participate in Friedel-Crafts acylation reactions .


Physical And Chemical Properties Analysis

4-Cyano-2-fluorobenzoyl chloride is a white to yellow solid . It has a molecular weight of 183.57 and a molecular formula of C8H3ClFNO .

Scientific Research Applications

Organic Synthesis

4-Cyano-2-fluorobenzoyl chloride: is a valuable reagent in organic synthesis. It serves as an acylating agent, introducing the 4-cyano-2-fluorobenzoyl group into various substrates. This compound can facilitate the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its reactivity with amines, alcohols, and other nucleophiles makes it a versatile building block for constructing diverse molecular architectures.

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Cyano-2-fluorobenzoyl chloride is used to synthesize intermediates for active pharmaceutical ingredients (APIs). The cyano and fluorobenzoyl moieties are common in many drug molecules, contributing to their biological activity. This compound’s ability to introduce these functional groups efficiently is crucial for the development of new medications .

Agrochemical Production

The compound’s role extends to the agrochemical sector, where it is employed in the synthesis of pesticides and herbicides. The introduction of the cyano and fluorobenzoyl groups can enhance the potency and selectivity of agrochemicals, improving their efficacy in protecting crops from pests and diseases .

Material Science

In material science, 4-Cyano-2-fluorobenzoyl chloride can be used to modify the surface properties of materials. It can be involved in the preparation of polymers with specific characteristics, such as increased resistance to degradation or enhanced thermal stability. The compound’s functional groups can interact with polymer chains, leading to materials with novel properties .

Analytical Chemistry

This compound finds applications in analytical chemistry as a derivatization agent. It can react with various analytes to form derivatives that are more amenable to detection and quantification by chromatographic techniques. This is particularly useful in the analysis of complex mixtures where sensitivity and selectivity are paramount .

Dye and Pigment Industry

4-Cyano-2-fluorobenzoyl chloride: is also used in the synthesis of dyes and pigments. The compound can contribute to the color properties of dyes and enhance their stability against fading. It is instrumental in creating dyes with specific absorption characteristics for use in textiles, inks, and coatings .

Safety And Hazards

4-Cyano-2-fluorobenzoyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

properties

IUPAC Name

4-cyano-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFOPFHPVDSXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302500
Record name 4-Cyano-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluorobenzoyl chloride

CAS RN

175596-02-8
Record name 4-Cyano-2-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175596-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-cyano-2-fluoro benzoic acid (650 mg, 3.9 mmol) in CH2Cl2 (20 mL) were added 2 drops of DMF and oxalyl chloride (0.7 mL, 7.8 mmol). The mixture was stirred at rt overnight and became a clear solution. The volatile was evaporated to dryness to give 4-cyano-2-fluoro-bezoyl chloride. To a solution of compound 6 (900 mg, 2.62 mmol) in THF (10 mL) was added a THF solution of 4-cyano-2-fluoro-bezoyl chloride. The mixture was stirred for 1 h, and concentrated. The residue was dissolved in EtOAc, washed with sat NaHCO3 and water. The organic layer was dried and evaporated to give compound 7 (1.2 g, 94% yield). MS found for C25H20ClFN4O2Si as (M+H)+: 491.1.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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